molecular formula C16H23N3O2S B4343022 N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-ISOPROPYL-N-METHYL-1-BENZENESULFONAMIDE

N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-ISOPROPYL-N-METHYL-1-BENZENESULFONAMIDE

Cat. No.: B4343022
M. Wt: 321.4 g/mol
InChI Key: ZREOZKXCXRYYTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-ISOPROPYL-N-METHYL-1-BENZENESULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The presence of the sulfonamide group makes it a potential candidate for various applications in medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-ISOPROPYL-N-METHYL-1-BENZENESULFONAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Alkylation: The pyrazole ring is then alkylated with ethyl bromide to introduce the ethyl group at the 1-position.

    Sulfonamide Formation: The alkylated pyrazole is reacted with 4-isopropylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.

    Methylation: Finally, the nitrogen atom of the sulfonamide group is methylated using methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-ISOPROPYL-N-METHYL-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-ISOPROPYL-N-METHYL-1-BENZENESULFONAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antibacterial and antifungal properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-ISOPROPYL-N-METHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folic acid synthesis. This inhibition can disrupt the growth and replication of bacteria and fungi.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-methyl-1H-pyrazol-5-yl)methyl]-4-isopropyl-N-methylbenzenesulfonamide
  • N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-isopropyl-N-methylbenzenesulfonamide

Uniqueness

N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-ISOPROPYL-N-METHYL-1-BENZENESULFONAMIDE is unique due to the specific positioning of the ethyl group on the pyrazole ring, which can influence its reactivity and interaction with biological targets

Properties

IUPAC Name

N-[(2-ethylpyrazol-3-yl)methyl]-N-methyl-4-propan-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2S/c1-5-19-15(10-11-17-19)12-18(4)22(20,21)16-8-6-14(7-9-16)13(2)3/h6-11,13H,5,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZREOZKXCXRYYTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)CN(C)S(=O)(=O)C2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-ISOPROPYL-N-METHYL-1-BENZENESULFONAMIDE
Reactant of Route 2
Reactant of Route 2
N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-ISOPROPYL-N-METHYL-1-BENZENESULFONAMIDE
Reactant of Route 3
Reactant of Route 3
N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-ISOPROPYL-N-METHYL-1-BENZENESULFONAMIDE
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-ISOPROPYL-N-METHYL-1-BENZENESULFONAMIDE
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-ISOPROPYL-N-METHYL-1-BENZENESULFONAMIDE
Reactant of Route 6
Reactant of Route 6
N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-ISOPROPYL-N-METHYL-1-BENZENESULFONAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.